Solid-State Photocycloaddition Efficiency
An unsymmetrical olefin, (E)-3-[2-(4-Pyridyl)vinyl]pyridine, was incorporated into two different coordination polymers (CP1 with Cd(II) and CP2 with Zn(II)). Upon UV irradiation, both CPs underwent solid-state [2+2] photocycloaddition with quantitative (100%) conversion to cyclobutane derivatives . The reaction was highly regiospecific, yielding distinct head-to-head (HH) and head-to-tail (HT) isomers of the photodimer. In contrast, the symmetrical analog, trans-1,2-bis(4-pyridyl)ethylene, when subjected to similar solid-state photodimerization, yields rctt-tetrakis(4-pyridyl)cyclobutane in up to 67% yield [1].
| Evidence Dimension | Solid-state [2+2] photocycloaddition conversion yield |
|---|---|
| Target Compound Data | Quantitative (100%) conversion to HH and HT isomers |
| Comparator Or Baseline | trans-1,2-bis(4-pyridyl)ethylene (CAS 13362-78-2): up to 67% yield to rctt-tetrakis(4-pyridyl)cyclobutane |
| Quantified Difference | 33% higher conversion yield for target compound; forms distinct regioisomers (HH/HT) vs. comparator (rctt) |
| Conditions | Solid-state coordination polymers; UV irradiation; Cd(II) and Zn(II) metal-mediated assemblies |
Why This Matters
The quantitative yield and regiospecificity ensure predictable, high-efficiency formation of desired cyclobutane isomers, critical for the rational design of functional materials where reaction outcome and yield directly impact material properties and process economics.
- [1] Mahata, P., Sarma, D., Madhu, C., & Natarajan, S. (2016). Single-crystal-to-single-crystal transformation of a hydrogen-bonded triple-stranded ladder coordination polymer via a photodimerization reaction. Journal of Chemical Sciences, 128(9), 1349-1356. View Source
